molecular formula C8H9NO2 B554712 N-Phenylglycine CAS No. 103-01-5

N-Phenylglycine

Cat. No.: B554712
CAS No.: 103-01-5
M. Wt: 151,16 g/mole
InChI Key: NPKSPKHJBVJUKB-UHFFFAOYSA-N
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Description

This white solid is notable for its role as an industrial precursor to indigo dye . It is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylglycine is typically prepared via the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of formaldehyde, sodium cyanide, and aniline in an ethanol solution. The mixture is heated, resulting in a vigorous reaction that produces ammonia. Once the reaction ceases to emit ammonia, ethanol is distilled off, and the product is precipitated with acid .

Chemical Reactions Analysis

Types of Reactions: N-Phenylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Scientific Research Applications

N-Phenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylglycine involves its ability to undergo decarboxylation to produce radical species. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with other molecules to form new compounds .

Comparison with Similar Compounds

    Phenylglycine: An isomer with the formula C₆H₅CH(NH₂)COOH.

    4-Hydroxyphenylglycine: A derivative with a hydroxyl group on the phenyl ring.

    3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups on the phenyl ring.

Comparison: N-Phenylglycine is unique due to its N-phenyl substitution, which imparts different chemical properties compared to its isomers and derivatives. For instance, while phenylglycine is more commonly used in peptide synthesis, this compound’s role as a precursor to indigo dye and its use in radical photopolymerization highlight its distinct applications .

Properties

IUPAC Name

2-anilinoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKSPKHJBVJUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt)
Record name N-Phenylglycine
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DSSTOX Substance ID

DTXSID2047016
Record name N-Phenylglycine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-01-5
Record name N-Phenylglycine
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Record name N-Phenylglycine
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Record name Glycine, N-phenyl-
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Record name N-Phenylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylglycine
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Record name N-PHENYLGLYCINE
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Synthesis routes and methods

Procedure details

475 g of chloracetic acid (5 moles) are heated with 930 g aniline (10 moles) in 2 l water for 1.5 h to 100° C. After cooling, the N-phenylglycine formed is suctioned off and washed with water. Yield is 468 g (=62% with respect to the chloracetic acid).
Quantity
475 g
Type
reactant
Reaction Step One
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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